Euphorbia Factor L2

Descripción general

Descripción

El Factor L2 de Euphorbia es un compuesto diterpenoide derivado de las semillas de la planta Euphorbia lathyris. Este compuesto ha llamado la atención por sus posibles propiedades terapéuticas, en particular sus efectos antiinflamatorios y anticancerígenos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Factor L2 de Euphorbia se aísla típicamente de las semillas de Euphorbia lathyris mediante una serie de procesos de extracción y purificación. Las semillas se muelen primero en polvo fino, que luego se somete a extracción con disolvente utilizando disolventes orgánicos como metanol o etanol. El extracto se concentra y purifica posteriormente mediante técnicas cromatográficas para aislar el Factor L2 de Euphorbia .

Métodos de Producción Industrial

La producción industrial del Factor L2 de Euphorbia implica la extracción a gran escala de las semillas de Euphorbia lathyris. El proceso incluye pasos de extracción con disolventes, concentración y purificación similares a los utilizados en entornos de laboratorio. Se emplean técnicas cromatográficas avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Factor L2 de Euphorbia se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades terapéuticas o para estudiar su comportamiento en diferentes condiciones .

Reactivos y Condiciones Comunes

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂) para oxidar el Factor L2 de Euphorbia.

Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) para reducir el compuesto.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados o cetónicos, mientras que las reacciones de reducción pueden producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanism of Action:

EFL2 exhibits significant anti-cancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor metastasis. It has been shown to downregulate key signaling pathways involved in tumor progression.

Case Studies:

- Lung Cancer: EFL2 has been reported to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. This effect is mediated through mitochondrial pathways and involves the suppression of STAT3 phosphorylation, which is crucial for cell proliferation and survival .

- Breast Cancer: In a study focusing on liver metastasis from breast cancer, EFL2 was found to inhibit the generation of ascites by downregulating the NLRP3 inflammasome pathway. This led to enhanced immune cell infiltration and reduced tumor cell metastasis .

Anti-Inflammatory Effects

Mechanism of Action:

EFL2's anti-inflammatory properties are primarily attributed to its ability to inhibit the NF-κB signaling pathway. By suppressing this pathway, EFL2 reduces the production of pro-inflammatory cytokines.

Case Studies:

- Acute Lung Injury: EFL2 demonstrated protective effects against lipopolysaccharide (LPS)-induced acute lung injury in mice. The compound significantly decreased levels of inflammatory mediators such as interleukin-1β and tumor necrosis factor-alpha, leading to improved lung function and survival rates .

- Rheumatoid Arthritis: EFL2 was shown to ameliorate symptoms in a murine model of rheumatoid arthritis by inhibiting TLR7-mediated inflammatory responses. This included reductions in inflammatory cell infiltration and pro-inflammatory cytokine production .

Pharmacokinetic Properties

Understanding the pharmacokinetics of EFL2 is crucial for its therapeutic application. Studies have indicated that EFL2 can be effectively administered via intraperitoneal injection, achieving significant plasma concentrations that correlate with its therapeutic effects .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

El Factor L2 de Euphorbia ejerce sus efectos a través de varios objetivos y vías moleculares:

Efectos Antiinflamatorios: Inhibe la activación de las vías de señalización mediadas por el receptor 7 tipo Toll (TLR7), que juegan un papel crucial en la respuesta inflamatoria.

Efectos Anticancerígenos: El compuesto induce apoptosis en las células cancerosas a través de la vía mitocondrial, involucrando la generación de especies reactivas de oxígeno (ROS), pérdida del potencial de la membrana mitocondrial y activación de caspasas.

Otros Efectos: El Factor L2 de Euphorbia también modula el inflamasoma NLRP3, reduciendo la producción de citoquinas proinflamatorias.

Comparación Con Compuestos Similares

Estos compuestos comparten estructuras similares pero difieren en sus grupos funcionales específicos y actividades biológicas .

Compuestos Similares

Factor L1 de Euphorbia: Conocido por sus propiedades anticancerígenas.

Factor L3 de Euphorbia: Exhibe efectos antiinflamatorios.

Factor L8 de Euphorbia: Se estudia por su potencial en el tratamiento de enfermedades autoinmunes.

El Factor L2 de Euphorbia destaca por sus efectos antiinflamatorios y anticancerígenos duales, lo que lo convierte en un compuesto único y valioso para la investigación científica y el desarrollo terapéutico .

Actividad Biológica

Euphorbia Factor L2 (EFL2), a compound derived from the seeds of Euphorbia lathyris, has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and immunomodulatory effects. This article synthesizes current research findings on EFL2, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

EFL2 is an ester of 7-hydroxy-lathyrol, a compound known for its bioactive properties. Traditionally used in Chinese medicine, extracts from Euphorbia lathyris have been employed to treat various ailments, including inflammation and cancer. Recent studies have focused on elucidating the specific biological activities and underlying mechanisms of EFL2.

Anti-Inflammatory Effects

One of the most prominent biological activities of EFL2 is its anti-inflammatory effect. A study demonstrated that EFL2 significantly alleviates lipopolysaccharide (LPS)-induced acute lung injury in mice. Key findings include:

- Reduction in Inflammatory Cytokines : EFL2 treatment resulted in decreased levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) in lung tissues and bronchoalveolar lavage fluid .

- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses. EFL2 was shown to downregulate the phosphorylation of IKKα/β and IκBα, thereby preventing p65 translocation to the nucleus .

Anticancer Activity

EFL2 exhibits promising anticancer properties, particularly against breast cancer metastasis. Research indicates:

- Inhibition of Tumor Metastasis : In a breast cancer liver metastasis model, EFL2 significantly reduced ascites generation and inhibited tumor cell metastasis. The compound enhanced immune cell infiltration while downregulating NLRP3 expression, a crucial component in inflammatory responses associated with cancer .

- Induction of Apoptosis : EFL2 has been shown to induce apoptosis in A549 lung carcinoma cells via the mitochondrial pathway. This process involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

Case Study 1: Acute Lung Injury Model

In a controlled experiment using mice subjected to LPS-induced acute lung injury:

- Dosage : Mice were treated with 40 mg/kg of EFL2.

- Results : Significant attenuation of pathological changes in lung tissues was observed alongside improved survival rates compared to untreated controls .

Case Study 2: Breast Cancer Liver Metastasis

A study involving a breast cancer model assessed the effects of EFL2 on metastatic progression:

- Findings : EFL2 treatment led to a dose-dependent decrease in ascites volume and reduced tumor burden in liver tissues. Immunohistochemical analysis revealed increased infiltration of CD4+ and CD8+ T cells, indicating enhanced immune response .

Data Tables

Propiedades

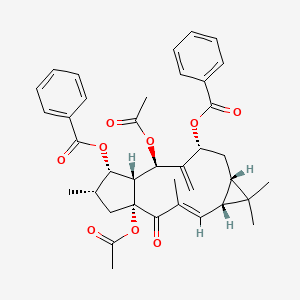

Fórmula molecular |

C38H42O9 |

|---|---|

Peso molecular |

642.7 g/mol |

Nombre IUPAC |

[(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33-,38+/m0/s1 |

Clave InChI |

AFRGWGGHJYMSDU-LVFBPYTJSA-N |

SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

SMILES isomérico |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

Sinónimos |

((1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo(10.3.0.05,7)pentadec-3-enyl) benzoate euphorbia factor L2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.